molecular formula C23H29N5O3S B2962894 N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899755-92-1

N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2962894
CAS No.: 899755-92-1
M. Wt: 455.58
InChI Key: KEDDRLYJONRFAK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits exceptional selectivity for the HDAC6 isoform over other class I and IIb HDACs, which is a critical feature for probing the non-histone functions of HDAC6 without triggering the cytotoxic effects associated with pan-HDAC inhibition. Its primary research value lies in the investigation of diseases where HDAC6-mediated pathways are implicated, particularly in oncology and neurodegenerative disorders. In cancer research, this inhibitor is used to study the role of HDAC6 in aggresome formation and protein degradation pathways, offering a potential mechanism to overcome proteasome inhibitor resistance in malignancies such as multiple myeloma. Concurrently, in neuroscience, it serves as a tool compound to explore the link between HDAC6 and the clearance of pathological protein aggregates, including tau in Alzheimer's disease models and α-synuclein in Parkinson's disease models, by enhancing microtubule-dependent transport and autophagy. The compound's mechanism involves binding to the catalytic domain of HDAC6, leading to increased tubulin acetylation and subsequent disruption of cellular processes reliant on HDAC6 activity. This makes it an invaluable chemical probe for dissecting the complex biology of HDAC6 and for validating it as a therapeutic target in preclinical studies.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-16(29)17-7-9-18(10-8-17)24-21(30)15-32-22-19-5-3-4-6-20(19)28(23(31)25-22)27-13-11-26(2)12-14-27/h7-10H,3-6,11-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDDRLYJONRFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological evaluations, and pharmacological implications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-acetylphenyl derivatives with thioacetamides and piperazine derivatives. The resulting structure features a hexahydroquinazoline core which is known for various biological effects.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • HepG2 Cell Line : The compound showed an IC50 value of 0.159 μg/mL against HepG2 cells, indicating strong antiproliferative activity comparable to established chemotherapeutics .

Acetylcholinesterase Inhibition

The compound's structural features suggest potential activity as an acetylcholinesterase inhibitor. Inhibition of this enzyme is crucial for increasing acetylcholine levels in the brain, which is beneficial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase effectively .

Case Studies

  • Study on Anticancer Properties : In a study focusing on the synthesis and biological evaluation of related compounds, it was found that modifications in the thioamide group significantly impacted the anticancer activity. The study highlighted that the presence of a 4-methylpiperazine moiety enhanced the compound's efficacy against cancer cell lines .
  • Neuroprotective Effects : Another investigation into compounds with similar scaffolds revealed their potential neuroprotective effects through the inhibition of acetylcholinesterase and other related enzymes. This suggests that this compound could also serve as a lead compound for developing treatments for Alzheimer's disease .

Research Findings

Recent research has focused on the mechanism of action of similar compounds:

  • Mechanistic Studies : Molecular docking studies have shown that these compounds can effectively bind to the active site of acetylcholinesterase, suggesting a competitive inhibition mechanism .

Data Tables

Biological Activity Cell Line/Target IC50 Value (μg/mL) Reference
AntiproliferativeHepG20.159
Acetylcholinesterase InhibitionAChE EnzymeNot specified

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The trifluoromethoxy group in 920203-51-6 introduces strong electron-withdrawing properties, which may enhance resistance to oxidative metabolism compared to the acetyl group in the target compound .
  • Steric Considerations : The 3-methoxybenzyl substituent in 899951-52-1 creates steric hindrance, which could reduce binding affinity to flat hydrophobic pockets compared to the planar 4-acetylphenyl group .
  • Solubility : The 4-methylpiperazine moiety, common across all analogs, likely enhances aqueous solubility through protonation at physiological pH .

Structure-Activity Relationship (SAR) Insights

  • Thioether Linker: The sulfur atom in the thioacetamide group may enhance hydrogen-bond acceptor capacity compared to oxygen-based ethers, as seen in N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives .
  • Piperazine Substitution : The 4-methyl group on piperazine minimizes first-pass metabolism by reducing CYP450 interactions, a feature shared with analogs like 701926-99-0 () .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and what experimental validation is critical to ensure purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the functionalization of the hexahydroquinazolinone core. A key step is the introduction of the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination. The thioacetamide linkage is formed through thiol-alkylation or coupling reactions (e.g., using activated acetamide intermediates).

  • Validation: Post-synthesis purification via column chromatography (silica gel, gradient elution) is essential. Purity should be confirmed by HPLC (>95%) and structural integrity by 1H^1H/13C^{13}C-NMR, with emphasis on resolving peaks for the acetylphenyl (δ ~2.5 ppm, singlet) and hexahydroquinazolinone (δ ~1.8–2.2 ppm, multiplet) groups .

Q. Q2. How should researchers characterize this compound’s physicochemical properties, and which analytical techniques are most reliable?

Methodological Answer:

  • LogP/D solubility: Use shake-flask method with octanol/water partitioning, validated by UV-Vis spectroscopy.
  • Thermal stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Crystallinity: X-ray diffraction (single-crystal or powder XRD) for polymorph identification.
  • Spectroscopic data: High-resolution mass spectrometry (HRMS) for molecular ion confirmation, and FT-IR to verify carbonyl (C=O, ~1680–1720 cm1^{-1}) and thioamide (C=S, ~1250 cm1^{-1}) bonds .

Q. Q3. What preliminary assays are recommended to evaluate its biological activity in vitro?

Methodological Answer:

  • Target engagement: Kinase inhibition assays (e.g., ADP-Glo™ for ATP-binding sites) due to the quinazolinone core’s affinity for kinase domains.
  • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Selectivity profiling: Screen against a panel of related enzymes (e.g., PI3K, EGFR) to identify off-target effects .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

  • Variable groups: Systematically modify the 4-acetylphenyl (e.g., replace with heteroaromatic groups) and the piperazine substituent (e.g., alkylation or fluorination).
  • Assay design: Parallel synthesis of analogs followed by dose-response assays (IC50_{50}) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins.
  • Key metrics: Compare metabolic stability (microsomal assays) and membrane permeability (Caco-2 monolayer) .

Q. Q5. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Data triangulation: Reassess docking poses using molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility.
  • Experimental validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly.
  • Artifact control: Include counter-screens for aggregation (e.g., detergent-based assays) and redox interference (e.g., thioredoxin-coupled systems) .

Q. Q6. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics: Administer via intravenous/oral routes in rodent models; collect plasma at intervals for LC-MS/MS analysis of t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability.
  • Toxicity: Perform acute toxicity (OECD 423) with histopathology of liver/kidney tissues.
  • Metabolite identification: Use high-resolution tandem MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. Q7. What formulation challenges arise due to this compound’s physicochemical properties, and how can they be mitigated?

Methodological Answer:

  • Low solubility: Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes or cyclodextrin complexes).
  • Chemical stability: Conduct forced degradation studies (acid/base, oxidative stress) to identify vulnerable groups (e.g., thioether oxidation). Optimize storage conditions (lyophilization, inert atmosphere) .

Q. Q8. How can researchers address discrepancies in biological activity across cell lines or animal models?

Methodological Answer:

  • Mechanistic profiling: Transcriptomic analysis (RNA-seq) to identify pathway-specific responses.
  • Species differences: Compare target ortholog sequences (e.g., human vs. murine kinase domains) using Clustal Omega.
  • Microenvironment effects: Co-culture assays with stromal cells or hypoxia chambers to mimic in vivo conditions .

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